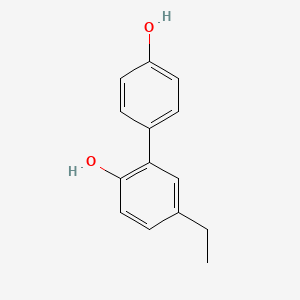
5-Ethylbiphenyl-2,4/'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylbiphenyl-2,4’-diol is an organic compound with the molecular formula C14H14O2 It consists of a biphenyl structure with an ethyl group attached to the fifth carbon and hydroxyl groups attached to the second and fourth carbons of the biphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylbiphenyl-2,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Ethylation: The biphenyl undergoes ethylation at the fifth carbon position using ethyl halides in the presence of a strong base like sodium hydride.
Hydroxylation: The ethylated biphenyl is then subjected to hydroxylation at the second and fourth positions. This can be achieved using reagents such as hydroxyl radicals or through catalytic processes involving transition metals.
Industrial Production Methods
In an industrial setting, the production of 5-Ethylbiphenyl-2,4’-diol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Ethylation: Using catalysts like palladium or nickel to facilitate the ethylation process.
Controlled Hydroxylation: Employing controlled hydroxylation techniques to ensure selective addition of hydroxyl groups at the desired positions.
化学反应分析
Types of Reactions
5-Ethylbiphenyl-2,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding biphenyl derivatives with reduced hydroxyl groups.
Substitution: The ethyl group or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones or other oxidized biphenyl compounds.
Reduced Derivatives: Biphenyl compounds with reduced hydroxyl groups.
Substituted Derivatives: Biphenyl compounds with various functional groups replacing the ethyl or hydroxyl groups.
科学研究应用
5-Ethylbiphenyl-2,4’-diol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Ethylbiphenyl-2,4’-diol involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes.
相似化合物的比较
Similar Compounds
Biphenyl-2,4’-diol: Lacks the ethyl group, resulting in different chemical properties and reactivity.
5-Methylbiphenyl-2,4’-diol: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
5-Propylbiphenyl-2,4’-diol: Has a propyl group, which affects its solubility and reactivity compared to the ethyl derivative.
Uniqueness
5-Ethylbiphenyl-2,4’-diol is unique due to the presence of the ethyl group, which influences its chemical behavior and potential applications. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
131844-67-2 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.264 |
IUPAC 名称 |
4-ethyl-2-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C14H14O2/c1-2-10-3-8-14(16)13(9-10)11-4-6-12(15)7-5-11/h3-9,15-16H,2H2,1H3 |
InChI 键 |
SQEBQBUZLHTUPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


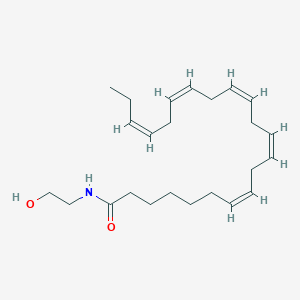
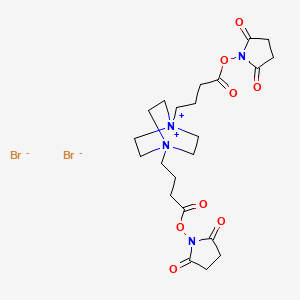
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B593010.png)
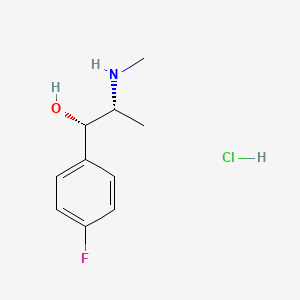
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)
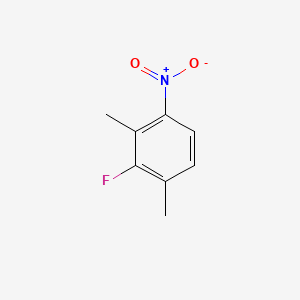
![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)
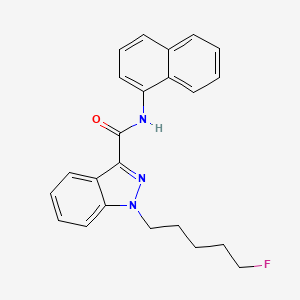

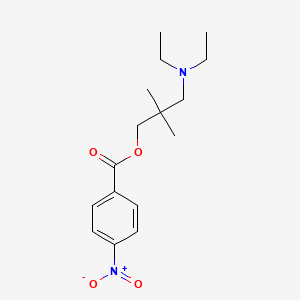
![v-Triazolo[4,5-d]pyrimidine, 5-methyl- (7CI,8CI)](/img/new.no-structure.jpg)
![tert-butyl N-[(1S,6S)-6-methylcyclohex-3-en-1-yl]carbamate](/img/structure/B593028.png)
![2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593029.png)
